molecular formula C13H22N4O5S B13653639 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid

4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid

Cat. No.: B13653639
M. Wt: 346.41 g/mol
InChI Key: YWXTZQNUVGAREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid is a complex organic compound that features a morpholine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine typically involves multi-step chemical reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, or anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced durability or conductivity .

Mechanism of Action

The mechanism of action of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the morpholine ring can enhance solubility and bioavailability . These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine lies in its combination of the triazole and morpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications .

Properties

Molecular Formula

C13H22N4O5S

Molecular Weight

346.41 g/mol

IUPAC Name

butanedioic acid;4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]morpholine

InChI

InChI=1S/C9H16N4OS.C4H6O4/c1-8-10-9(12-11-8)15-7-4-13-2-5-14-6-3-13;5-3(6)1-2-4(7)8/h2-7H2,1H3,(H,10,11,12);1-2H2,(H,5,6)(H,7,8)

InChI Key

YWXTZQNUVGAREP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCCN2CCOCC2.C(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.